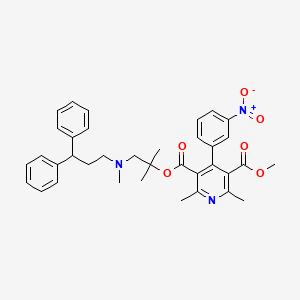

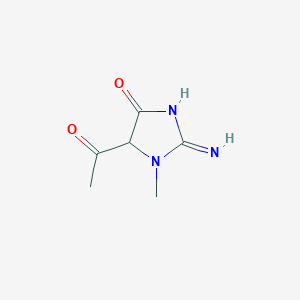

![molecular formula C21H29NO3 B590313 (4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone CAS No. 548783-48-8](/img/structure/B590313.png)

(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone, also known as Linezolid, is an antibiotic that belongs to the oxazolidinone class of drugs. It was first approved by the FDA in 2000 for the treatment of bacterial infections, including pneumonia, skin infections, and infections caused by drug-resistant bacteria. Linezolid has a unique mechanism of action that makes it effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

作用機序

(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone works by inhibiting bacterial protein synthesis through its interaction with the 23S ribosomal RNA subunit. It binds to a specific site on the ribosome, preventing the formation of a functional complex between the ribosome and messenger RNA. This inhibition of protein synthesis leads to the death of the bacteria.

Biochemical and Physiological Effects:

(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone has been shown to have minimal toxicity and is generally well-tolerated by patients. It is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. The drug is metabolized in the liver and excreted primarily in the urine. (4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone has been shown to have no significant effect on the cytochrome P450 system, which is responsible for the metabolism of many drugs.

実験室実験の利点と制限

(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone has several advantages for use in laboratory experiments. It has a broad spectrum of activity against Gram-positive bacteria, including drug-resistant strains. It is also effective against some Gram-negative bacteria, although its activity against these organisms is limited. (4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone has been shown to have minimal toxicity and is generally well-tolerated by patients. However, there are some limitations to the use of (4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone in laboratory experiments. It is a relatively expensive drug, which may limit its use in some research settings. Additionally, its effectiveness against some bacterial strains may be limited, which may require the use of other antibiotics in combination with (4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone.

将来の方向性

There are several areas of future research that could be explored with regards to (4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone. One area of interest is the development of new derivatives of (4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone that may have improved activity against drug-resistant bacteria. Another area of interest is the use of (4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone in combination with other antibiotics to improve its effectiveness against certain bacterial strains. Additionally, the use of (4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone in the treatment of other types of infections, such as viral infections, could be explored. Finally, the development of new methods for the synthesis of (4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone could lead to improvements in the efficiency and cost-effectiveness of its production.

合成法

The synthesis of (4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone involves several steps, including the condensation of an aldehyde with an amine to form an imine, followed by a cyclization reaction to form the oxazolidinone ring. The final step involves the reduction of the nitro group to an amine using a reducing agent such as palladium on carbon. The synthesis of (4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and potency of the final product.

科学的研究の応用

(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone has been extensively studied for its antibacterial activity and has been shown to be effective against a wide range of Gram-positive bacteria, including drug-resistant strains. It has also been shown to have activity against some Gram-negative bacteria, although its effectiveness against these organisms is limited. (4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone has been used in the treatment of various bacterial infections, including pneumonia, skin and soft tissue infections, and bacteremia.

特性

IUPAC Name |

(4R)-4-benzyl-3-[(2S)-2-prop-2-enyloctanoyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-3-5-6-10-14-18(11-4-2)20(23)22-19(16-25-21(22)24)15-17-12-8-7-9-13-17/h4,7-9,12-13,18-19H,2-3,5-6,10-11,14-16H2,1H3/t18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIOEDUOZUIYCF-RTBURBONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](CC=C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858265 |

Source

|

| Record name | (4R)-4-Benzyl-3-[(2S)-2-(prop-2-en-1-yl)octanoyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

548783-48-8 |

Source

|

| Record name | (4R)-4-Benzyl-3-[(2S)-2-(prop-2-en-1-yl)octanoyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

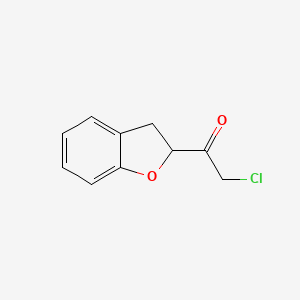

![3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B590235.png)